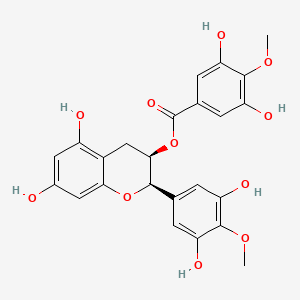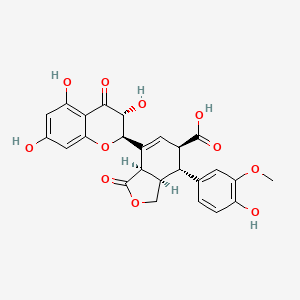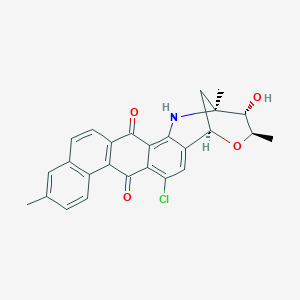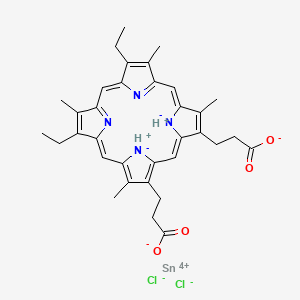
(KDO)-lipid IVA(5-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(KDO)-lipid IVA(5-) is (KDO)-lipid IVA deprotonated at both phosphono groups and at the uronic acid carboxy group. It is the major species at pH 7.3. It is a conjugate base of a (KDO)-lipid IVA.
Scientific Research Applications
Lipopolysaccharide Biosynthesis in Bacteria
KDO-lipid IVA(5-) plays a significant role in the biosynthesis of lipopolysaccharides (LPS) in bacteria. Studies have identified enzymes such as 3-deoxy-D-manno-octulosonic acid (KDO) transferase in Escherichia coli, which are critical in transferring KDO to lipid A or its precursor, lipid IVA. This process is pivotal in the formation of LPS, a key component of the outer membrane of Gram-negative bacteria, impacting their survival and interaction with host organisms (Belunis & Raetz, 1992).
Structural Analysis and Enzymatic Studies
Research has focused on understanding the structural and functional aspects of enzymes involved in attaching KDO to lipid IVA. For instance, the study of cytoplasmic KDO-transferases in Escherichia coli has provided insights into the semisynthetic preparation of complex lipopolysaccharide substructures and analogs, essential for understanding bacterial cell wall structures and functions (Brożek, Hosaka, Robertson, & Raetz, 1989).
Role in Cell Growth and Lipid A Modification
KDO attachment to lipid A, a component of LPS, has been shown to be essential for bacterial cell growth. The inactivation of genes responsible for this attachment results in the accumulation of precursors like lipid IVA and impacts the bacterial growth (Belunis, Clementz, Carty, & Raetz, 1995). Additionally, studies have demonstrated the existence of enzymes that selectively remove the KDO domain from substrates like KDO2-lipid IVA, highlighting the complex regulation of lipid A biosynthesis in bacteria (Price, Jeyaretnam, Carlson, Kadrmas, Raetz, & Brożek, 1995).
Application in Microbial Pathogenesis Studies
KDO-lipid IVA(5-) has been implicated in studies related to microbial pathogenesis. For example, the characterization of enzymes like KDO hydrolase in Helicobacter pylori reveals their role in modifying gram-negative bacterial LPS, which is critical in understanding the pathogenic mechanisms of these bacteria (Stead, Tran, Ferguson, McGrath, Cotter, & Trent, 2005).
properties
Product Name |
(KDO)-lipid IVA(5-) |
|---|---|
Molecular Formula |
C76H137N2O30P2-5 |
Molecular Weight |
1620.8 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/p-5/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1 |
InChI Key |
GPNCBCJEDRRCDW-ACUQGRCXSA-I |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



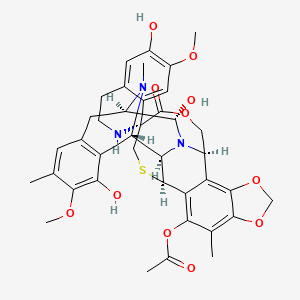
![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)
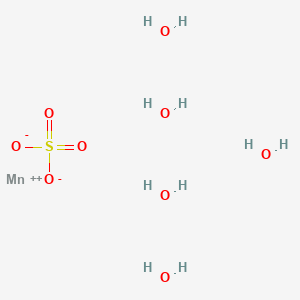
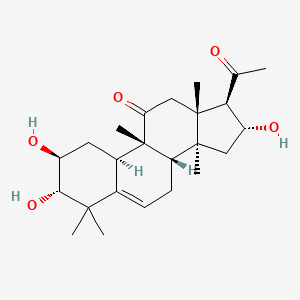
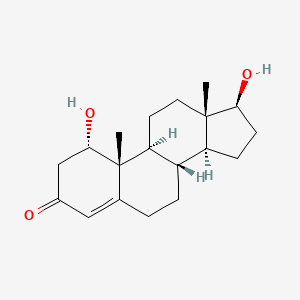

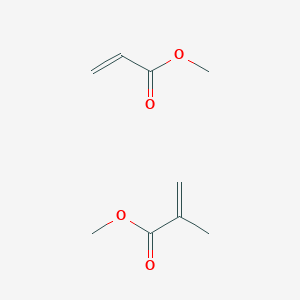
![Benzo[e]indolium](/img/structure/B1264472.png)
![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B1264475.png)
